molecular formula C13H10N2O B12537823 2-Naphthalenecarboxamide, 6-cyano-N-methyl- CAS No. 653604-27-4

2-Naphthalenecarboxamide, 6-cyano-N-methyl-

Katalognummer: B12537823
CAS-Nummer: 653604-27-4
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: HFHRZQUNOHJAKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxamide, 6-cyano-N-methyl- is a chemical compound with the molecular formula C14H10N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a cyano group (-CN) and a carboxamide group (-CONH2)

Vorbereitungsmethoden

The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-methyl- typically involves the reaction of 2-naphthalenecarboxylic acid with a suitable amine, such as methylamine, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF). Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

2-Naphthalenecarboxamide, 6-cyano-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt), leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxamide, 6-cyano-N-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Naphthalenecarboxamide, 6-cyano-N-methyl- can be compared with other similar compounds, such as:

    2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-: This compound has a methoxy group (-OCH3) instead of a methyl group (-CH3), which can influence its chemical reactivity and biological activity.

    2-Naphthalenecarboxamide, 6-cyano-N-ethyl-: The presence of an ethyl group (-C2H5) instead of a methyl group can affect the compound’s solubility and interaction with biological targets.

    2-Naphthalenecarboxamide, 6-cyano-N-phenyl-:

Eigenschaften

CAS-Nummer

653604-27-4

Molekularformel

C13H10N2O

Molekulargewicht

210.23 g/mol

IUPAC-Name

6-cyano-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H10N2O/c1-15-13(16)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,1H3,(H,15,16)

InChI-Schlüssel

HFHRZQUNOHJAKY-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.